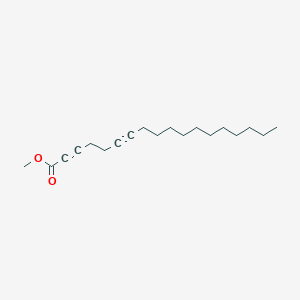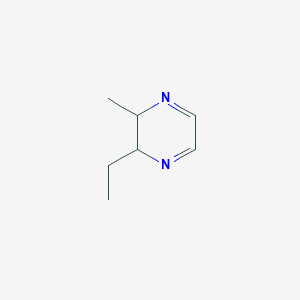
6-Oxo-6-(phenylsulfanyl)hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexanoic acid, 6-oxo-6-(phenylthio)- is an organic compound that belongs to the family of carboxylic acids It is characterized by a six-carbon chain with an oxo group at the sixth position and a phenylthio group attached to the same carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexanoic acid, 6-oxo-6-(phenylthio)- can be synthesized through several methods. One common approach involves the oxidation of 6-aminohexanoic acid using an enzyme that oxidizes ω-amino compounds. This enzymatic method employs an enzyme from the Phialemonium species, which efficiently catalyzes the oxidative deamination of 6-aminohexanoic acid to produce 6-oxohexanoic acid . The reaction is typically carried out in a potassium phosphate buffer at pH 7.0 and 30°C for 30 hours .
Industrial Production Methods
Industrial production of hexanoic acid, 6-oxo-6-(phenylthio)- may involve similar enzymatic processes, but on a larger scale. The use of biocatalysts in industrial settings offers advantages such as higher specificity, milder reaction conditions, and reduced environmental impact compared to traditional chemical synthesis methods.
Análisis De Reacciones Químicas
Types of Reactions
Hexanoic acid, 6-oxo-6-(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The phenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the phenylthio group.
Aplicaciones Científicas De Investigación
Hexanoic acid, 6-oxo-6-(phenylthio)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of hexanoic acid, 6-oxo-6-(phenylthio)- involves its interaction with specific molecular targets and pathways. The oxo group can participate in hydrogen bonding and other interactions, while the phenylthio group can engage in π-π interactions with aromatic residues in proteins. These interactions can influence the compound’s biological activity and its effects on various biochemical pathways.
Comparación Con Compuestos Similares
Hexanoic acid, 6-oxo-6-(phenylthio)- can be compared with other similar compounds such as:
Hexanoic acid: Lacks the oxo and phenylthio groups, making it less reactive.
6-oxohexanoic acid: Similar structure but without the phenylthio group, leading to different chemical properties and reactivity.
Phenylthioacetic acid: Contains a phenylthio group but differs in the carbon chain length and position of functional groups.
These comparisons highlight the unique combination of functional groups in hexanoic acid, 6-oxo-6-(phenylthio)-, which contributes to its distinct chemical and biological properties.
Propiedades
Número CAS |
60718-21-0 |
|---|---|
Fórmula molecular |
C12H14O3S |
Peso molecular |
238.30 g/mol |
Nombre IUPAC |
6-oxo-6-phenylsulfanylhexanoic acid |
InChI |
InChI=1S/C12H14O3S/c13-11(14)8-4-5-9-12(15)16-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,13,14) |
Clave InChI |
RNLOSPFRQHNPEX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SC(=O)CCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methoxy-6-[3-(pyridin-3-yl)-1,2-oxazol-5(2H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14620752.png)





![N-[(3,4-Dichlorophenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14620802.png)
![2-[(Methylsulfanyl)methyl]-1-benzofuran](/img/structure/B14620810.png)




![Imidazo[4,5-e]-1,2,4-thiadiazin-3(2H)-one, 4,5-dihydro-, 1,1-dioxide](/img/structure/B14620846.png)

